molecular formula C12H14O3 B14752530 2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate CAS No. 2173-78-6

2-Methoxy-6-(prop-2-en-1-yl)phenyl acetate

Cat. No.: B14752530
CAS No.: 2173-78-6
M. Wt: 206.24 g/mol
InChI Key: FNOVQBQFVSDKLG-UHFFFAOYSA-N
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Description

Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester, also known as methyl eugenol acetate, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from eugenol, a naturally occurring compound found in various essential oils, including clove oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (2-methoxy-6-prop-2-enylphenyl) ester typically involves the esterification of eugenol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Eugenol+Acetic AcidH2SO4Acetic Acid (2-methoxy-6-prop-2-enylphenyl) Ester+Water\text{Eugenol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{Acetic Acid (2-methoxy-6-prop-2-enylphenyl) Ester} + \text{Water} Eugenol+Acetic AcidH2​SO4​​Acetic Acid (2-methoxy-6-prop-2-enylphenyl) Ester+Water

Industrial Production Methods

In an industrial setting, the esterification process is carried out in large reactors where eugenol and acetic acid are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to accelerate the reaction, and the resulting ester is purified through distillation.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of eugenol and acetic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Eugenol and acetic acid.

    Oxidation: Various oxidation products, including aldehydes and ketones.

    Substitution: Substituted esters or other functionalized compounds.

Scientific Research Applications

Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of acetic acid (2-methoxy-6-prop-2-enylphenyl) ester involves its interaction with various molecular targets. In biological systems, it may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.

Comparison with Similar Compounds

Acetic acid (2-methoxy-6-prop-2-enylphenyl) ester can be compared with other esters derived from eugenol and similar phenolic compounds:

    Eugenol Acetate: Similar structure but lacks the methoxy group.

    Methyl Eugenol: Similar structure but lacks the acetyl group.

    Isoeugenol Acetate: Similar structure but with a different position of the double bond in the propyl chain.

These compounds share similar chemical properties but differ in their specific biological activities and applications.

Properties

CAS No.

2173-78-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(2-methoxy-6-prop-2-enylphenyl) acetate

InChI

InChI=1S/C12H14O3/c1-4-6-10-7-5-8-11(14-3)12(10)15-9(2)13/h4-5,7-8H,1,6H2,2-3H3

InChI Key

FNOVQBQFVSDKLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)CC=C

Origin of Product

United States

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